molecular formula C26H26N4O4 B1679481 bisindolylmaleimide viii CAS No. 125313-65-7

bisindolylmaleimide viii

Cat. No.: B1679481
CAS No.: 125313-65-7
M. Wt: 458.5 g/mol
InChI Key: VEOXVBTXROWDAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of bisindolylmaleimide viii involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The resulting tricyclic indole undergoes further reactions to form the desired compound. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

bisindolylmaleimide viii undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

bisindolylmaleimide viii has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving protein kinases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bisindolylmaleimide viii involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which plays a crucial role in various cellular signaling pathways . By inhibiting PDK1, the compound can modulate cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

bisindolylmaleimide viii is unique due to its specific structure and biological activity. Similar compounds include other n-alkylindoles and bisindolylmaleimides, such as:

  • Bisindolylmaleimide I
  • Bisindolylmaleimide II
  • Bisindolylmaleimide III

These compounds share structural similarities but may differ in their specific biological activities and applications .

Properties

IUPAC Name

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXVBTXROWDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432099
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138516-31-1
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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